3-(Trifluoromethyl)benzenepropanal

Übersicht

Beschreibung

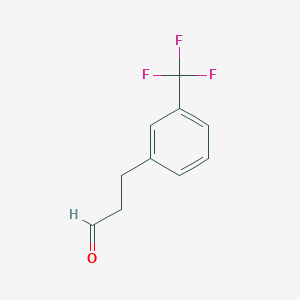

3-(Trifluoromethyl)benzenepropanal: is an organic compound with the molecular formula C10H9F3O and a molecular weight of 202.17 g/mol . It is an aromatic aldehyde characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a propanal group. This compound is a clear, colorless to pale yellow oily liquid with a density of approximately 1.192 g/cm³ and a boiling point of around 207.4°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-(Trifluoromethyl)benzenepropanal can be synthesized through various methods. One common synthetic route involves the reaction of benzaldehyde with trifluoromethyl compounds under basic conditions. For instance, benzaldehyde can react with trifluoromethyl iodide in the presence of a base like sodium carbonate to yield this compound . The reaction typically requires heating and an inert solvent such as dichloromethane.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the reduction of 3-(trifluoromethyl)hydrocinnamic acid using reducing agents like lithium aluminum hydride in an inert solvent . This method ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Trifluoromethyl)benzenepropanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophilic reagents like bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: 3-(Trifluoromethyl)benzoic acid.

Reduction: 3-(Trifluoromethyl)benzenepropanol.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Chemistry

3-(Trifluoromethyl)benzenepropanal serves as a crucial intermediate in organic synthesis. Its aldehyde group allows it to participate in various reactions, including:

- Nucleophilic Addition : The electrophilicity of the carbonyl carbon is enhanced by the trifluoromethyl group, making nucleophilic addition reactions more favorable.

- Condensation Reactions : It can undergo condensation with amines or alcohols to form more complex molecules.

- Cross-Coupling Reactions : The compound can be used in cross-coupling reactions to create diverse carbon frameworks.

Pharmaceutical Applications

The compound is utilized in the pharmaceutical industry for the development of drugs due to its ability to modify biological activity. Notable applications include:

- Drug Design : As a building block for synthesizing compounds with enhanced biological properties. The trifluoromethyl group often contributes to improved metabolic stability and bioavailability.

- Antineoplastic Agents : It serves as an intermediate in the synthesis of antineoplastic drugs, which are used in cancer treatment .

Agrochemical Applications

In agrochemistry, this compound is employed to develop pesticides and herbicides. Its unique reactivity allows for the design of compounds that can effectively target specific pests while minimizing environmental impact.

Material Science

Recent studies have explored the use of this compound in material science, particularly in synthesizing fluorinated polymers. These materials exhibit unique properties such as increased thermal stability and chemical resistance, making them suitable for advanced applications.

Case Studies and Research Findings

Recent research has focused on elucidating the reactivity patterns of this compound with various nucleophiles and electrophiles. These studies aim to understand its potential applications in drug design and material synthesis by exploring how it interacts with biological systems at a molecular level .

Wirkmechanismus

The mechanism of action of 3-(trifluoromethyl)benzenepropanal largely depends on its application. In biological systems, the trifluoromethyl group can influence the compound’s interaction with molecular targets such as enzymes and receptors. The electron-withdrawing nature of the trifluoromethyl group can enhance binding affinity and selectivity towards specific targets . Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity .

Vergleich Mit ähnlichen Verbindungen

- 3-(Trifluoromethyl)benzaldehyde

- 3-(Trifluoromethyl)benzoic acid

- 3-(Trifluoromethyl)benzyl alcohol

Comparison: 3-(Trifluoromethyl)benzenepropanal is unique due to the presence of both an aldehyde group and a trifluoromethyl group. This combination allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 3-(trifluoromethyl)benzaldehyde lacks the propanal group, limiting its reactivity in certain synthetic applications. Similarly, 3-(trifluoromethyl)benzoic acid and 3-(trifluoromethyl)benzyl alcohol have different functional groups, which influence their chemical behavior and applications .

Biologische Aktivität

3-(Trifluoromethyl)benzenepropanal, also known as 3-(3-trifluoromethylphenyl)propanal, is an organic compound characterized by its trifluoromethyl group and aldehyde functional group. This compound has garnered attention in the field of organic synthesis and pharmaceuticals due to its unique chemical properties and potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₉F₃O

- Molecular Weight : 202.17 g/mol

- Appearance : Colorless oil

The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon in the aldehyde, which can facilitate various chemical reactions. This property is particularly relevant in drug design and synthesis where reactivity is crucial for biological interactions.

Synthesis Methods

This compound can be synthesized through several methods, with the Vilsmeier-Haack reaction being one of the most common. This method involves using formamide and phosphorus oxychloride (POCl₃) to introduce the aldehyde group onto an aromatic ring .

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures may exhibit antimicrobial activity. For instance, various trifluoromethyl-substituted compounds have been shown to possess significant antibacterial properties against pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The biological activity of this compound itself remains less explored, but its structural analogs suggest a potential for similar effects.

The mechanism by which this compound exerts its biological effects may involve interaction with cellular pathways that regulate apoptosis and cell cycle progression. The presence of the trifluoromethyl group is known to enhance lipophilicity, potentially affecting membrane permeability and interaction with cellular targets .

Case Studies

Case Study 1: Antibacterial Activity

A study investigating the antibacterial properties of various trifluoromethyl-substituted benzaldehydes found that these compounds exhibited MIC values ranging from 62.5 µg/mL to 156 µg/mL against MRSA strains. This suggests that similar derivatives, including this compound, may also possess noteworthy antibacterial properties .

Case Study 2: Cytotoxic Effects

In vitro studies on related compounds demonstrated significant cytotoxic effects against human cancer cell lines, suggesting that further investigation into this compound could reveal similar activities. The anticancer potential was attributed to the ability of these compounds to induce apoptosis through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Trifluoromethylbenzaldehyde | C₇H₄F₃O | Aldehyde at para position |

| 2-Trifluoromethylbenzaldehyde | C₇H₄F₃O | Aldehyde at ortho position |

| Trifluoromethylnaphthalene | C₁₁H₇F₃ | Naphthalene structure with trifluoromethyl group |

| 3-Trifluoromethylbenzoic acid | C₈H₅F₃O₂ | Carboxylic acid functional group |

The primary distinction of this compound lies in its propanal structure combined with a meta-substituted trifluoromethyl group, enhancing its electrophilic character compared to other similar compounds .

Eigenschaften

IUPAC Name |

3-[3-(trifluoromethyl)phenyl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5-7H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCCHYPQHODSBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461591 | |

| Record name | 3-(Trifluoromethyl)benzenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21172-41-8 | |

| Record name | 3-(Trifluoromethyl)benzenepropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21172-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)benzenepropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 3-(Trifluoromethyl)benzenepropanal a crucial intermediate in certain synthetic routes for Cinacalcet?

A1: this compound serves as a key building block in synthesizing Cinacalcet via a reductive amination strategy []. This aldehyde reacts with (R)-(+)-1-(1-naphthyl)ethylamine, readily forming an imine intermediate. Subsequent reduction of this imine yields Cinacalcet. This approach is particularly advantageous as it avoids the formation of an amide intermediate, potentially simplifying the synthetic pathway and improving overall yield.

Q2: Are there alternative synthetic routes to Cinacalcet that do not involve this compound?

A2: Yes, the research paper outlines several other strategies for Cinacalcet synthesis []. These include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.